(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Description
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H17N5O2S2 and its molecular weight is 375.47. The purity is usually 95%.
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Scientific Research Applications
Photoinduced Molecular Rearrangements
Research on the photochemistry of some 1,2,4-oxadiazoles, closely related to the compound , reveals interesting pathways for molecular rearrangements. When irradiated in the presence of sulfur nucleophiles, these oxadiazoles undergo a photo-induced redox reaction, leading to the formation of N-substituted benzamidines or 1,2,4-thiadiazoles through N-S bond formation. This process highlights the potential for using such compounds in synthetic methodologies to create 1,2,4-thiadiazoles, which are valuable in various chemical syntheses (Vivona, Buscemi, Asta, & Caronna, 1997).
Spectral Characterization and Docking Studies
The compound's spectral characterization, structural optimization, and theoretical analysis through density functional theory calculation have been extensively studied. These studies provide insights into the equilibrium geometry, bonding features, and vibrational wave numbers of similar compounds. Furthermore, molecular docking studies have helped in understanding the antibacterial activity of related compounds, suggesting potential applications in designing antibacterial agents (Shahana & Yardily, 2020).
Antitumor and Antimicrobial Activities
Compounds featuring thiadiazolyl and oxadiazolyl moieties have demonstrated significant biological activities. For instance, some synthesized compounds showed inhibitory effects on a range of cancer cell lines, particularly on leukemia, non-small lung cancer, and renal cancer, indicating their potential as antitumor agents (Bhole & Bhusari, 2011). Additionally, novel derivatives containing thiadiazole have been prepared, showing very good antitubercular and antifungal activities, further underscoring the compound's relevance in developing new antimicrobial therapies (Syed, Alagwadi Kallanagouda Ramappa, & Alegaon, 2013).
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c1-10-14(25-20-18-10)16(22)21-5-2-3-11(8-21)7-13-17-15(19-23-13)12-4-6-24-9-12/h4,6,9,11H,2-3,5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQMZRWMRYKUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.